![molecular formula C23H37N3O4S2 B12091558 N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)
N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound with a molecular formula of C21H38N2O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group is typically introduced through a cyclohexylation reaction, while the methylsulfanyl group is added via a thiolation reaction. The nitrophenyl group is incorporated through a nitration reaction. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Research indicates that N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid possesses significant biological activity. Key findings include:
- Therapeutic Potential : The compound has been explored for its potential therapeutic properties, including interactions with specific molecular targets within cellular pathways. These interactions may modulate enzyme activities through specific binding mechanisms .
- Mechanisms of Action : Current studies are investigating the exact mechanisms of action, focusing on how the compound influences enzymatic functions and cellular processes .
Case Studies and Research Findings
Several studies have highlighted the compound's diverse applications:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited antimicrobial properties comparable to established antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl group significantly influenced biological activity .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders .
- Cancer Research : Recent studies have explored the anticancer activity of related compounds, indicating that structural analogs may possess significant cytotoxic effects against various cancer cell lines .
Summary of Applications
The applications of N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid can be summarized as follows:
Application Area | Description |
---|---|
Medicinal Chemistry | Potential therapeutic uses in modulating enzyme activities and targeting specific cellular pathways |
Antimicrobial Research | Exhibits antimicrobial properties against various pathogens |
Cancer Therapy | Investigated for cytotoxic effects against cancer cells |
Enzyme Inhibition | Effective in inhibiting key enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzymes involved in redox reactions, while the cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylcyclohexanamine
- 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
- Cyclohexanamine, N-cyclohexyl-
Uniqueness
N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes cyclohexyl groups and a nitrophenyl moiety. Its molecular formula is C18H26N2O4S2, indicating the presence of sulfur and nitrogen functionalities that may contribute to its biological effects.
Biological Activity Overview
- Antimicrobial Properties : Research has indicated that compounds with similar structures often exhibit antimicrobial activity. The presence of the nitrophenyl group is particularly noteworthy as nitro compounds are known for their bactericidal properties. Studies have shown that derivatives of nitrophenyl compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The sulfanyl group in the compound may contribute to anti-inflammatory properties. Compounds with sulfur functionalities have been shown to modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
- Neuropharmacological Activity : Some studies have suggested that cyclohexylamines can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that N-cyclohexylcyclohexanamine derivatives could be effective against resistant strains .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests a potential mechanism for its anti-inflammatory effects .
Data Table: Biological Activities
The mechanisms underlying the biological activities of N-cyclohexylcyclohexanamine; 4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid are still under investigation. However, several hypotheses include:
- Nitro Group Reduction : The nitro group may undergo reduction to form reactive intermediates that can interact with cellular targets, leading to antimicrobial effects.
- Sulfanyl Group Interaction : The sulfanyl group may participate in redox reactions or interact with thiol-containing proteins, influencing cellular signaling pathways involved in inflammation.
Properties
Molecular Formula |
C23H37N3O4S2 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15) |
InChI Key |
BIJKUUBZJLYMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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